3-(Methoxydimethylsilyl)propyl methacrylate
Overview
Description
3-(Methoxydimethylsilyl)propyl methacrylate is a useful research compound. Its molecular formula is C10H20O3Si and its molecular weight is 216.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sensor Development and Chemical Reaction Monitoring
3-(Trimethoxysilyl)propyl methacrylate (TPM) hydrolyzes to form surface-active molecules, which decrease surface tension when in contact with water. This reaction can be used as a sensor to monitor the hydrolysis process and understand the role of these molecules in emulsion formation and stabilization. The kinetics of this reaction can be controlled by altering the pH of the aqueous phase, and the auto-oscillations observed in the surface tension during measurements are linked to complex flows in the aqueous phase (Tleuova et al., 2016).
Polymer Synthesis and Characterization
3-(Trimethoxysilyl)propyl methacrylate has been used in the synthesis of water-soluble polymethacrylates via living anionic polymerization. This process involves protecting groups and results in polymers with predicted molecular weights and narrow molecular weight distributions (Ishizone et al., 2003). Similarly, gel polyelectrolytes based on selected methacrylates, including TPM, have been studied for their mechanical, thermal, and electrochemical properties (Musil et al., 2015).
Development of Hydrogels for Contact Lenses
Methacrylate-capped fluoro side chain siloxanes, synthesized using 3-(trimethoxysilyl)propyl methacrylate, have been evaluated for potential use in hydrogels for contact lenses. These hydrogels exhibit high oxygen permeability and a low modulus of elasticity, making them suitable for this application (Knzler & Ozark, 1997).
Advanced Material Applications
The phase behavior of 3-(trimethoxysilyl)propyl methacrylate in supercritical carbon dioxide has been analyzed. This research is significant for understanding solubility and reaction conditions in advanced material applications, such as in the development of new polymers and composites (Lee et al., 2018).
Coatings and Surface Modifications
3-(Diethoxymethylsilyl)propyl methacrylate (MPTS) has been used in creating silicon-acrylate copolymer emulsions for humidity controlling coatings. These coatings exhibit good humidity sensitivity and retention, making them suitable for interior wall coatings in buildings (Wu Zhan-min, 2013).
Propagation Rate and Polymerization Kinetics
The radical polymerization propagation rate of 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate has been measured, contributing to a deeper understanding of the polymerization kinetics and potential applications in advanced polymer synthesis (Muratore et al., 2000).
Antismudge Coatings
Diblock copolymers involving 3-(triisopropyloxysilyl)propyl methacrylate have been synthesized and used to coat glass plates, resulting in optically clear, oil- and water-repellent surfaces. This has potential applications in creating antismudge coatings for various surfaces (Macoretta et al., 2014).
Mechanism of Action
Target of Action
3-(Methoxydimethylsilyl)propyl methacrylate, also known as METHACRYLOXYPROPYLDIMETHYLMETHOXYSILANE, is a versatile organosilane coupling agent . It primarily targets organic materials and inorganic materials surfaces, such as glass fibers in fiberglass and siliceous fillers in plastics, rubbers, paints, and coatings .
Mode of Action
The compound interacts with its targets by forming strong chemical bonds, thereby improving the adhesion between the organic and inorganic materials . This interaction results in enhanced mechanical properties and adhesion to various substrates .
Biochemical Pathways
It’s known that the compound plays a crucial role in the polymerization reactions, where it copolymerizes with other monomers, such as styrene or acrylates, to produce polymer films .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is miscible with water , which could influence its distribution and bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of mechanical properties and adhesion of various substrates . It is widely used in the production of polymer films with improved mechanical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and reacts slowly with water . Therefore, it is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Properties
IUPAC Name |
3-[methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3Si/c1-9(2)10(11)13-7-6-8-14(4,5)12-3/h1,6-8H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDMKOVTOUIKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30985331 | |
Record name | 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30985331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66753-64-8 | |
Record name | 3-Methacryloxypropyldimethylmethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66753-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methoxydimethylsilyl)propyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30985331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxydimethylsilyl)propyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 3-(Methoxydimethylsilyl)propyl methacrylate into the ladder-like diphenylsiloxane-bridged methacryl-phenyl-siloxane (L-MPS) structure?
A1: this compound serves as a crucial building block in the synthesis of L-MPS. Its methacrylate group (CH2=C(CH3)COOC-) provides the UV-curability to the L-MPS. [] This means that upon exposure to UV light, the methacrylate groups undergo polymerization, transforming the liquid L-MPS into a solid, crosslinked network. This property is essential for the encapsulant to effectively protect the LED chip.
Q2: How does the structure of the synthesized L-MPS contribute to its suitability as an LED encapsulant?
A2: The research highlights that the L-MPS molecules, synthesized using this compound, arrange themselves in a closely packed manner, forming a ladder-like structure with a repeating distance of approximately 1.2 nm. [] This dense, ordered arrangement contributes to the material's excellent thermal stability (Td5% of 465.5 °C), resistance to yellowing and sulfidation, and desirable optical properties like high transmittance (98%) and refractive index (1.61 at 450 nm). These characteristics are critical for long-lasting and high-performing LED devices, especially in demanding environments.
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